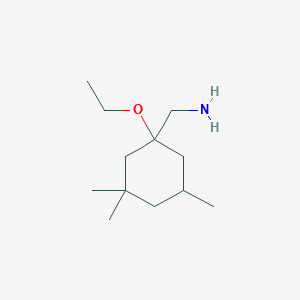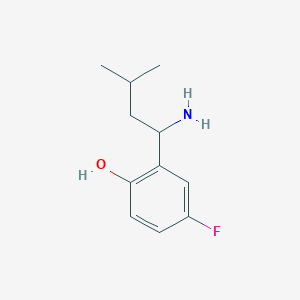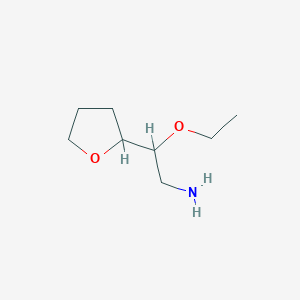
(1-Ethoxy-3,3,5-trimethylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-3,3,5-trimethylcyclohexyl)methanamine is an organic compound with the molecular formula C₁₂H₂₅NO and a molecular weight of 199.33 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an ethoxy group and a trimethylcyclohexyl group attached to a methanamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-3,3,5-trimethylcyclohexyl)methanamine typically involves the reaction of 3,3,5-trimethylcyclohexanol with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-3,3,5-trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
(1-Ethoxy-3,3,5-trimethylcyclohexyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxy-3,3,5-trimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1,3,3-trimethylcyclohexyl)methanamine: Similar structure but lacks the ethoxy group.
3-ethoxy-1,1,5-trimethylcyclohexane: Similar structure but different functional groups.
Uniqueness
(1-Ethoxy-3,3,5-trimethylcyclohexyl)methanamine is unique due to the presence of both an ethoxy group and a trimethylcyclohexyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
(1-ethoxy-3,3,5-trimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-5-14-12(9-13)7-10(2)6-11(3,4)8-12/h10H,5-9,13H2,1-4H3 |
InChI Key |
QXXRZVQITXKJGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(CC(C1)(C)C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)

![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)



![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)


